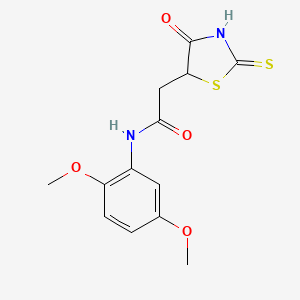

N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Description

The compound N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazolidinone derivative characterized by a 2,5-dimethoxyphenylacetamide moiety linked to a 4-oxo-4,5-dihydro-1,3-thiazol-5-yl scaffold. The mercapto (-SH) group on the thiazole ring introduces tautomeric possibilities (thione-thiol equilibrium), which can affect reactivity and binding properties .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-18-7-3-4-9(19-2)8(5-7)14-11(16)6-10-12(17)15-13(20)21-10/h3-5,10H,6H2,1-2H3,(H,14,16)(H,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTPOSPLJLWUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the thiazole derivative with chloroacetyl chloride in the presence of a base like triethylamine.

Substitution with the Dimethoxyphenyl Group: The final step involves the substitution of the acetamide derivative with 2,5-dimethoxyaniline under suitable conditions, such as heating in a polar solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide has shown promise in the development of new therapeutic agents. Its structure suggests potential activity against various diseases:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antibacterial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has suggested that thiazole derivatives can inhibit cancer cell proliferation. This compound's unique structure may enhance its efficacy against specific cancer lines.

Biochemistry

In biochemical research, this compound is being explored for its role as a biochemical probe:

- Enzyme Inhibition Studies : The mercapto group can interact with enzyme active sites, providing insights into enzyme mechanisms and helping to identify new drug targets.

- Proteomics Applications : It is utilized in proteomics for labeling and studying protein interactions due to its ability to form covalent bonds with thiol groups in proteins.

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science:

- Synthesis of Functional Materials : It can be used as a precursor for synthesizing novel materials with specific electronic or optical properties.

- Nanotechnology Applications : Its ability to form stable complexes with metal ions may facilitate the development of nanomaterials for use in sensors or catalysis.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a new antibiotic agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines. The mechanism was attributed to the induction of apoptosis through oxidative stress pathways.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The compound may exert its effects by binding to the active site of an enzyme or receptor, altering its conformation and function.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Structural analogs differ primarily in the substituents on the phenyl ring and modifications to the thiazolidinone core. Key examples include:

Key Observations :

- Electron-donating groups (e.g., methoxy, ethoxy) improve solubility but reduce electrophilicity.

- Electron-withdrawing groups (e.g., Br, Cl, CF₃) enhance stability and intermolecular interactions (e.g., halogen bonding) but may decrease solubility .

- The 2,5-dimethoxy substitution pattern in the target compound balances electronic effects and steric accessibility compared to monosubstituted analogs.

Physicochemical and Structural Properties

- Molecular Weight : The target compound (330.39 g/mol) is lighter than halogenated analogs (e.g., 345.24 g/mol for bromo analog) due to methoxy groups replacing heavier halogens .

- Hydrogen Bonding: The mercapto and carbonyl groups in the thiazolidinone core enable hydrogen bonding, critical for crystal packing or target binding. Methoxy groups on the phenyl ring provide additional H-bond acceptors .

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Formula: C₁₃H₁₄N₂O₂S₂

Molecular Weight: 326.40 g/mol

CAS Number: 1142206-63-0

MDL Number: MFCD12027876

Research indicates that compounds containing the thiazole moiety exhibit various biological activities through multiple mechanisms:

- Antimicrobial Activity: Thiazole derivatives have been noted for their potent antimicrobial properties. They inhibit the growth of bacteria and fungi by disrupting cellular processes and inhibiting key enzymes involved in metabolism .

- Antitumor Effects: Several studies highlight the potential of thiazole-containing compounds in cancer therapy. They induce apoptosis in cancer cells, primarily by activating caspases and modulating cell cycle regulators .

- Enzyme Inhibition: The compound acts as an inhibitor for several critical enzymes such as:

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results showed significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -

Antitumor Activity:

In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines (e.g., MCF7 breast cancer cells). The mechanism involved the activation of apoptotic pathways and suppression of oncogenic signaling pathways . -

Enzyme Inhibition Studies:

The compound was tested for its ability to inhibit monoamine oxidase (MAO), showing promising results that suggest a potential role in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, and how are intermediates characterized?

- Methodology :

- Cyclization reactions are commonly employed using precursors like thiourea derivatives and maleimides. For example, reacting a thiourea precursor with N-arylmaleimide in glacial acetic acid under reflux (2–4 hours) can yield thiazole-acetamide derivatives. Reaction progress is monitored via TLC, and products are purified via recrystallization (ethanol/water mixtures) .

- Characterization : Use FT-IR to confirm thiol (-SH) and carbonyl (C=O) groups (peaks ~2500 cm⁻¹ and 1650–1750 cm⁻¹, respectively). NMR (¹H/¹³C) identifies aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). LCMS validates molecular weight .

Q. How can researchers optimize reaction yields for this compound, given its complex heterocyclic structure?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Catalysis : Potassium carbonate or triethylamine aids in deprotonation during cyclization .

- Temperature control : Reflux conditions (80–100°C) balance reaction kinetics and side-product minimization. Yield improvements (≥70%) are achievable by incremental reagent addition and inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodology :

- Dynamic effects : Investigate tautomerism in the thiazole ring (e.g., keto-enol equilibria) using variable-temperature NMR. For example, heating the sample to 60°C may simplify splitting by stabilizing one tautomeric form .

- Computational validation : Compare experimental NMR shifts with DFT-calculated spectra (software: Gaussian, ORCA) to identify conformational isomers .

Q. How can the hypoglycemic or anticancer activity of this compound be systematically evaluated in preclinical models?

- Methodology :

- In vitro assays : Test inhibition of α-glucosidase (for hypoglycemia) or MTT assays on cancer cell lines (e.g., MCF-7, HepG2). IC₅₀ values are calculated using dose-response curves (concentration range: 1–100 μM) .

- In vivo models : Administer the compound (10–50 mg/kg) to streptozotocin-induced diabetic mice or xenograft tumor models. Monitor blood glucose levels (glucometer) or tumor volume (caliper measurements) weekly .

Q. What analytical techniques are critical for detecting degradation products in stability studies?

- Methodology :

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines).

- HPLC-DAD/LC-MS : Use C18 columns (acetonitrile/water gradients) to separate degradation products. MS/MS fragmentation identifies structural modifications (e.g., oxidation of methoxy groups) .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodology :

- Scaffold modifications : Synthesize analogs with varied substituents on the dimethoxyphenyl ring (e.g., -Cl, -NO₂) or thiazole ring (e.g., alkyl/aryl groups).

- Data analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters with bioactivity .

Q. What computational tools predict binding interactions between this compound and biological targets (e.g., kinases)?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Validate poses via MD simulations (GROMACS) to assess stability .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in the thiazole ring) using Discovery Studio .

Data Contradiction & Validation

Q. How to address discrepancies in reported biological activities across studies?

- Methodology :

- Batch variability : Characterize compound purity (HPLC ≥95%) and confirm stereochemistry (X-ray crystallography) .

- Assay standardization : Replicate experiments using identical cell lines (ATCC-verified) and protocols (e.g., serum concentration, incubation time) .

Q. What mechanistic studies elucidate the role of the thiol group in biological activity?

- Methodology :

- Thiol-blocking experiments : Treat the compound with iodoacetamide (thiol alkylation) and compare bioactivity pre/post-treatment.

- ROS detection : Use fluorescent probes (DCFH-DA) to measure reactive oxygen species (ROS) modulation in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.